molecular formula C23H23N3O5S2 B11241164 N-(1,3-benzodioxol-5-yl)-2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}acetamide

N-(1,3-benzodioxol-5-yl)-2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}acetamide

Cat. No.: B11241164
M. Wt: 485.6 g/mol
InChI Key: LJCUHOWRIWHPCE-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-yl]sulfanyl}acetamide: is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a quinoline moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Quinoline Synthesis: The quinoline moiety is often prepared via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling Reaction: The final step involves coupling the benzodioxole and quinoline derivatives through a thiol-ene reaction, followed by acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-yl]sulfanyl}acetamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a thiol group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-yl]sulfanyl}acetamide: has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The benzodioxole and quinoline moieties can interact with enzymes and receptors, modulating their activity. The sulfonyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-yl]sulfanyl}acetamide: is unique due to its combination of a benzodioxole ring, a quinoline moiety, and a sulfonyl group, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry, organic synthesis, and material science.

Properties

Molecular Formula

C23H23N3O5S2

Molecular Weight

485.6 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-methyl-6-pyrrolidin-1-ylsulfonylquinolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C23H23N3O5S2/c1-15-10-23(32-13-22(27)24-16-4-7-20-21(11-16)31-14-30-20)25-19-6-5-17(12-18(15)19)33(28,29)26-8-2-3-9-26/h4-7,10-12H,2-3,8-9,13-14H2,1H3,(H,24,27)

InChI Key

LJCUHOWRIWHPCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N3CCCC3)SCC(=O)NC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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